molecular formula C19H29NO6S B135575 2-(2,5-Dimethoxy-4-(pentylthio)phenyl)ethylamine maleate CAS No. 129658-10-2

2-(2,5-Dimethoxy-4-(pentylthio)phenyl)ethylamine maleate

Cat. No. B135575
M. Wt: 399.5 g/mol
InChI Key: BUIMMXSYSWNWBW-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dimethoxy-4-(pentylthio)phenyl)ethylamine maleate, commonly known as 2C-T-7, is a synthetic psychedelic drug that belongs to the family of phenethylamines. It was first synthesized in the 1980s by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-T-7 is known for its hallucinogenic properties and has been used in scientific research to understand the mechanism of action of psychedelic drugs.

Mechanism Of Action

The exact mechanism of action of 2C-T-7 is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, which is responsible for regulating mood, perception, and cognition. By binding to this receptor, 2C-T-7 produces its psychedelic effects.

Biochemical And Physiological Effects

2C-T-7 has been shown to increase the levels of neurotransmitters such as dopamine and norepinephrine in the brain. It also affects the levels of cytokines, which are involved in the immune response. Additionally, it has been shown to increase heart rate and blood pressure, as well as cause pupil dilation.

Advantages And Limitations For Lab Experiments

One advantage of using 2C-T-7 in lab experiments is its ability to produce consistent and predictable effects. This makes it useful for studying the mechanisms of action of psychedelic drugs. However, one limitation is that it is a controlled substance and requires special permits and protocols to be used in research.

Future Directions

Future research on 2C-T-7 could focus on investigating its potential therapeutic effects in treating mental health disorders such as depression and anxiety. Additionally, studies could investigate the long-term effects of using 2C-T-7, as well as its potential for abuse and addiction. Further research could also explore the use of 2C-T-7 in combination with other drugs to produce synergistic effects.

Synthesis Methods

The synthesis of 2C-T-7 involves the reaction of 2,5-dimethoxythiophenol with 1-bromo-3-pentanone to form 2,5-dimethoxy-4-(pentylthio)acetophenone. This intermediate is then reacted with ethylamine to produce 2-(2,5-dimethoxy-4-(pentylthio)phenyl)ethylamine. The maleate salt of the compound is obtained by reacting the free base with maleic acid.

Scientific Research Applications

2C-T-7 has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to produce hallucinations, altered perception of time and space, and changes in mood and emotions. Studies have also investigated the potential therapeutic effects of 2C-T-7 in treating mental health disorders such as depression and anxiety.

properties

CAS RN

129658-10-2

Product Name

2-(2,5-Dimethoxy-4-(pentylthio)phenyl)ethylamine maleate

Molecular Formula

C19H29NO6S

Molecular Weight

399.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(2,5-dimethoxy-4-pentylsulfanylphenyl)ethanamine

InChI

InChI=1S/C15H25NO2S.C4H4O4/c1-4-5-6-9-19-15-11-13(17-2)12(7-8-16)10-14(15)18-3;5-3(6)1-2-4(7)8/h10-11H,4-9,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

BUIMMXSYSWNWBW-WLHGVMLRSA-N

Isomeric SMILES

CCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=C/C(=O)O)\C(=O)O

SMILES

CCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=CC(=O)O)C(=O)O

synonyms

Benzeneethanamine, 2,5-dimethoxy-4-(pentylthio)-, (Z)-2-butenedioate ( 1:1)

Origin of Product

United States

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